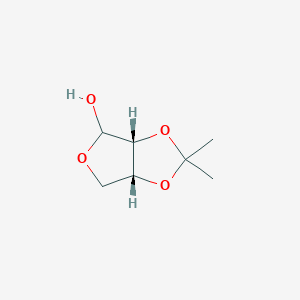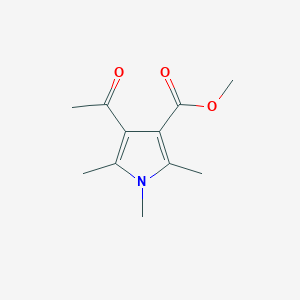
4-Hydroxy-1-methylpiperidine-4-carboxamide
Overview
Description
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with multiple targets depending on the specific context .
Mode of Action
It is used as a reactant in the synthesis of various compounds, indicating that its mode of action may vary depending on the specific reaction .
Result of Action
It is known to be used in the synthesis of various compounds, suggesting its effects may vary depending on the specific context .
Action Environment
It is known that it should be stored in a cool, ventilated warehouse, away from fire, heat, and water sources .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its functional groups
Cellular Effects
. It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through rigorous scientific investigation.
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-hydroxy-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJKYXYPUPSWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B62285.png)






![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)


![(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B62306.png)


